molecular formula C14H12BNO4S B151397 1-(Phenylsulfonyl)-3-indoleboronic acid CAS No. 129271-98-3

1-(Phenylsulfonyl)-3-indoleboronic acid

Cat. No.: B151397
CAS No.: 129271-98-3
M. Wt: 301.1 g/mol
InChI Key: YKTZLHLBQGCFQX-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-3-indoleboronic acid is a compound that combines the structural features of indole, sulfone, and boronic acid. Indole is a significant heterocyclic system found in many natural products and drugs, while sulfone groups are known for their versatility in organic synthesis. Boronic acids are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-3-indoleboronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-3-indoleboronic acid can undergo various types of reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenylsulfonyl-indole phenols.

    Reduction: Phenylsulfonyl-indole sulfides.

    Substitution: Various biaryl compounds.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-3-indoleboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid, sulfone, and indole groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the indole core .

Comparison with Similar Compounds

Uniqueness: 1-(Phenylsulfonyl)-3-indoleboronic acid is unique due to the combination of the indole, sulfone, and boronic acid groups, which confer a wide range of reactivity and applications in various fields of research and industry .

Properties

IUPAC Name

[1-(benzenesulfonyl)indol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTZLHLBQGCFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379896
Record name [1-(Benzenesulfonyl)-1H-indol-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129271-98-3
Record name [1-(Benzenesulfonyl)-1H-indol-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(phenylsulfonyl)-1H-indol-3-ylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 1.7 M solution of tert-butyl lithium (t-BuLi) in pentane (3.8 ml; 6.45 mmol) was added over ~5 minutes, to a solution of the title product of Step (B) (1 g; 3 mmol) in THF at -100° C. The temperature was kept below -84° C. during the addition. After stirring 5 minutes at -100° C., trimethylborate was added in one portion and the reaction mixture was allowed to warm to room temperature over 4 hours. At this time, 10 ml of 10% HCl was added and the mixture was extracted with methylene chloride (3×30 ml). The combined organic layers were washed with water (3×30 ml) and brine (30 ml). Drying (MgSO4), decolorizing (Darco) and concentration afforded a tan foam. Due to apparent decomposition at room temperature, the foam was stored at -80° C. overnight. The residue was then partitioned between ether (20 ml) and 0.5 N NaOH (20 ml). The purple ether layer was extracted with 10 ml of 0.5N NaOH. The combined green basic layer was washed with ether (20 ml), acidified to pH 2 with saturated KHSO4 solution to afford a purple mixture, which was extracted with methylene chloride (2×30 ml). Drying (MgSO4) and concentration afforded 623 mg (69%) of the title product of this step as a purple foam.
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Yield
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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